1-(2-methoxybenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one
Description
Properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3/c1-30-21-12-5-2-8-16(21)15-28-20-11-4-3-9-17(20)18(14-22(28)29)24-26-23(27-31-24)19-10-6-7-13-25-19/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVHSNGOEWWVEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C3=CC=CC=C3C(=CC2=O)C4=NC(=NO4)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 1-(2-methoxybenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one is a hybrid molecule that combines the structural features of quinoline and 1,3,4-oxadiazole. Both of these moieties are known for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, supported by recent research findings and case studies.
Structural Overview
The compound's structure can be broken down into three key components:
- Quinoline moiety : Known for its antimalarial and anticancer properties.
- Oxadiazole ring : Exhibits significant biological activity against various cancer types and is involved in various enzymatic interactions.
- Pyridine group : Often enhances the pharmacological profile of compounds by improving solubility and bioavailability.
Anticancer Properties
Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives in cancer treatment. The incorporation of the oxadiazole scaffold in this compound suggests a mechanism involving the inhibition of critical enzymes linked to cancer cell proliferation.
Mechanisms of Action :
- Inhibition of Enzymes : The compound may inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and cell cycle regulation .
- Induction of Apoptosis : It has been shown that oxadiazole derivatives can induce apoptosis in cancer cells by activating intrinsic pathways .
Antimicrobial Activity
The hybrid nature of this compound also suggests potential antimicrobial properties. Quinoline derivatives are well-documented for their antibacterial and antifungal activities.
Research Findings :
- Studies indicate that compounds with similar structures exhibit significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.
- The presence of the pyridine ring may enhance the interaction with microbial targets, leading to improved efficacy .
Study 1: Anticancer Efficacy
A study investigating various 1,3,4-oxadiazole derivatives demonstrated that modifications to the oxadiazole ring significantly increased cytotoxicity against different cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for selected derivatives ranged from 10 to 30 µM, indicating promising anticancer potential .
Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity, a series of oxadiazole derivatives were tested against pathogenic bacteria. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL against E. coli, suggesting strong antibacterial properties .
Data Tables
| Biological Activity | IC50 (µM) | MIC (µg/mL) |
|---|---|---|
| MCF-7 (Breast Cancer) | 20 | N/A |
| HCT116 (Colon Cancer) | 15 | N/A |
| E. coli | N/A | 5 |
| S. aureus | N/A | 10 |
Comparison with Similar Compounds
Structural Analogues with Quinolinone/Oxadiazole Hybrids
7-n-Butyl-5-methoxy-3-(2-methoxybenzyl)quinolin-2(1H)-one
- Core Structure: Shares the quinolin-2(1H)-one scaffold but substitutes the 2-methoxybenzyl group at position 3 instead of position 1.
- Key Differences : Positional isomerism significantly alters steric and electronic profiles. In biological assays, this compound demonstrated potent GPR55 receptor agonism, suggesting that substitution patterns critically affect receptor binding .
- Synthesis: Prepared via alkylation of quinolinone intermediates, similar to methods in (e.g., K₂CO₃/DMF for nucleophilic substitution) .
6-Chloro-3-(3-(4-Boronophenyl)-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one
- Core Structure: Quinolinone with a 4-boronophenyl-substituted oxadiazole.
Pyridinone/Oxadiazole Derivatives
1-(3-Bromobenzyl)-5-(3-(4-Trifluoromethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
- Core Structure : Pyridin-2(1H)-one with a bromobenzyl group and trifluoromethoxyphenyl-oxadiazole.
- Key Differences : The trifluoromethoxy group is electron-withdrawing, enhancing metabolic stability compared to the pyridinyl group. This compound inhibited mitochondrial Complex I, highlighting the role of oxadiazole substituents in biological target specificity .
1-(4-(2-Oxopyrrolidin-1-yl)benzyl)-5-(3-p-Tolyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
- Core Structure: Pyridinone with a p-tolyl-oxadiazole and pyrrolidinone-benzyl group.
- Key Differences: The p-tolyl group increases lipophilicity, while the pyrrolidinone moiety may enhance CNS penetration. Molecular weight (426.5 g/mol) is comparable to the target compound, suggesting similar pharmacokinetic profiles .
Oxadiazole-Containing Heterocycles with Varied Cores
3-(1-Cyclohexyl-2-(Cyclohexylamino)-4-(4-Ethoxyphenyl)-6-Oxo-1,6-Dihydropyrimidin-5-yl)-1-Methylquinoxalin-2(1H)-one
- Core Structure: Quinoxalinone fused with a dihydropyrimidinone and ethoxyphenyl group.
5-(4-Nitrophenyl)-3-(4-Phenoxyphenyl)-1,2,4-Oxadiazole
- Core Structure: Standalone 1,2,4-oxadiazole with nitrophenyl and phenoxyphenyl groups.
- Key Differences: Lacks the quinolinone core but demonstrates antimicrobial activity, underscoring the oxadiazole’s role in disrupting bacterial membranes .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 1-(2-methoxybenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one?
- Methodology : The synthesis involves multi-step reactions, including:
- Oxadiazole ring formation : Cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or carbodiimides) .
- Quinolinone core assembly : Condensation of substituted anilines with β-ketoesters, followed by cyclization.
- Functionalization : Introduction of the 2-methoxybenzyl group via nucleophilic substitution or reductive amination.
- Optimization : Reaction conditions (solvent, temperature, catalyst) must be tailored to minimize side products. For example, the use of 2-methoxybenzylamine in coupling reactions requires inert atmospheres to prevent oxidation .
Q. How can spectroscopic and analytical techniques validate the compound’s purity and structure?
- Characterization workflow :
- NMR : ¹H/¹³C NMR to confirm regiochemistry of the oxadiazole ring and substitution patterns on the quinolinone core. For example, pyridinyl protons appear as distinct doublets in the aromatic region .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., exact mass matching for C₂₄H₁₉N₅O₃).
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., ±0.3% tolerance) .
- IR spectroscopy : Confirmation of carbonyl (C=O) stretches (~1680 cm⁻¹) and oxadiazole ring vibrations (~1250 cm⁻¹).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
